Aceburic acid (CAS 26976-72-7), systematically known as 4-acetoxybutanoic acid, is a synthetic, lipophilic O-acetylated derivative of gamma-hydroxybutyric acid (GHB). In industrial and advanced laboratory procurement, it is primarily sourced as a stable, acyclic C4 building block and a reference esterase-cleavable prodrug. Unlike its parent compound, which is highly hydrophilic in its salt form, aceburic acid is a neutral ester that exhibits excellent solubility in aprotic organic solvents such as DMSO and dichloromethane. This compound is critical for workflows requiring a protected terminal hydroxyl group on a short-chain aliphatic carboxylic acid, ensuring predictable reactivity in multi-step organic synthesis, polymer chemistry, and pharmacokinetic modeling without the handling restrictions of scheduled aqueous salts [1].
Attempting to substitute aceburic acid with generic alternatives like gamma-butyrolactone (GBL) or sodium oxybate (GHB sodium salt) fundamentally compromises synthesis and formulation workflows. GHB free acid is inherently unstable, undergoing rapid, spontaneous intramolecular esterification (lactonization) to form GBL under acidic or neutral conditions, making it unsuitable as a reliable linear precursor [1]. Conversely, sodium oxybate is a highly polar, water-soluble salt that exhibits poor compatibility with lipophilic organic synthesis environments and lacks passive membrane permeability in cellular assays[2]. Aceburic acid resolves these issues by utilizing an acetyl protecting group that prevents spontaneous lactonization, maintains the linear carbon backbone, and provides a favorable partition coefficient for organic processing, requiring specific chemical or enzymatic hydrolysis for deprotection[3].
When utilized as a C4 synthetic precursor, aceburic acid demonstrates absolute resistance to spontaneous intramolecular cyclization, maintaining its linear aliphatic structure. In direct contrast, the free acid comparator (GHB) rapidly undergoes thermodynamic lactonization to form gamma-butyrolactone (GBL) in acidic or neutral media, leading to severe yield losses of the linear chain [1]. This structural stability ensures that aceburic acid can be reliably processed in multi-step organic syntheses where the preservation of the carboxylic acid terminus is required prior to controlled hydroxyl deprotection.
| Evidence Dimension | Structural stability and spontaneous cyclization rate |
| Target Compound Data | Maintains a stable acyclic linear structure due to robust O-acetyl protection. |
| Comparator Or Baseline | GHB free acid rapidly and spontaneously cyclizes to gamma-butyrolactone. |
| Quantified Difference | Complete prevention of unwanted lactonization versus rapid thermodynamic conversion to GBL. |
| Conditions | Acidic to neutral organic synthesis environments. |
Procurement of the acetylated form is mandatory for multi-step syntheses requiring a stable, linear C4 chain without yield-destroying spontaneous ring closure.
The O-acetylation of the terminal hydroxyl group fundamentally alters the solubility profile of the C4 chain. Aceburic acid possesses a positive partition coefficient (LogP ~0.41), allowing for complete dissolution in standard organic solvents such as dichloromethane, DMSO, and PEG [1]. By comparison, the standard procurement alternative, sodium oxybate, is a highly polar salt (LogP < -0.5) that is strictly limited to aqueous or highly polar protic environments. This quantitative shift in lipophilicity allows aceburic acid to be utilized in water-sensitive organic reactions and lipophilic formulation matrices where the salt form would immediately precipitate.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
| Target Compound Data | LogP of ~0.41, ensuring high solubility in aprotic organic solvents. |
| Comparator Or Baseline | Sodium oxybate (GHB salt) exhibits a LogP < -0.5, rendering it highly hydrophilic. |
| Quantified Difference | Shift from a negative, highly hydrophilic LogP to a positive, lipophilic LogP. |
| Conditions | Standard octanol/water partitioning and aprotic solvent dissolution. |
Enables homogeneous reactions in non-aqueous organic solvents and facilitates passive diffusion in non-transporter-mediated in vitro models.
In formulation and assay design, the timing of active group availability is a critical selection criterion. Aceburic acid acts as a masked precursor, requiring either targeted chemical saponification or enzymatic cleavage via esterases to release the free terminal hydroxyl group [1]. This contrasts sharply with the direct use of GBL, which undergoes uncontrolled pH-dependent ring opening, or GHB, which presents an immediately reactive hydroxyl group. The requirement for catalytic deprotection allows buyers to procure aceburic acid for sustained-release pharmacokinetic modeling and selective step-wise organic synthesis.
| Evidence Dimension | Mechanism of hydroxyl group availability |
| Target Compound Data | Requires specific enzymatic (esterase) cleavage or targeted chemical hydrolysis. |
| Comparator Or Baseline | Direct GHB or GBL provides immediate hydroxyl availability or pH-dependent ring opening. |
| Quantified Difference | Shift from immediate availability/spontaneous equilibrium to a controlled, catalyst-dependent deprotection rate. |
| Conditions | Biological assays or controlled multi-step chemical deprotection. |
Essential for pharmacokinetic prodrug modeling or complex syntheses where the terminal hydroxyl must remain inert during intermediate reaction steps.
Aceburic acid is utilized as a protected C4 monomer in the synthesis of modified polyhydroxyalkanoates and specialty polyesters. Its O-acetyl group prevents premature lactonization during chain elongation, allowing for precise control over polymer architecture before final deprotection steps are initiated [1].
Due to its established esterase-dependent cleavage profile and favorable LogP, aceburic acid serves as a benchmark reference standard in pharmacokinetic assays. It is specifically procured to evaluate the membrane permeability and metabolic conversion rates of short-chain fatty acid prodrugs in non-transporter-mediated cellular models [2].
In multi-step organic syntheses where gamma-butyrolactone cannot be used due to incompatible ring-opening conditions, aceburic acid provides a stable, linear, organic-soluble building block. It allows chemists to perform rigorous transformations on the carboxylic acid terminus while keeping the gamma-hydroxyl group safely masked against side reactions[3].
Corrosive;Irritant